molecular formula C21H23N3O B2660969 2-({[1,1'-biphenyl]-2-yl}(methyl)amino)-N-(1-cyano-1-cyclopropylethyl)acetamide CAS No. 1424486-16-7

2-({[1,1'-biphenyl]-2-yl}(methyl)amino)-N-(1-cyano-1-cyclopropylethyl)acetamide

Cat. No. B2660969
CAS RN: 1424486-16-7
M. Wt: 333.435
InChI Key: BMZCGZYIJUKBPE-UHFFFAOYSA-N
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Description

2-({[1,1'-biphenyl]-2-yl}(methyl)amino)-N-(1-cyano-1-cyclopropylethyl)acetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism Of Action

2-({[1,1'-biphenyl]-2-yl}(methyl)amino)-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 acts as a potent activator of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP). cGMP is a key signaling molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and cell proliferation. 2-({[1,1'-biphenyl]-2-yl}(methyl)amino)-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 has been shown to have a higher affinity for the oxidized form of sGC, making it a more potent activator compared to other sGC activators.
Biochemical and Physiological Effects:
2-({[1,1'-biphenyl]-2-yl}(methyl)amino)-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 has been shown to induce vasodilation in various vascular beds, including pulmonary and systemic circulation. It also inhibits platelet aggregation and reduces pulmonary arterial pressure, making it a potential therapeutic agent for pulmonary hypertension. Additionally, 2-({[1,1'-biphenyl]-2-yl}(methyl)amino)-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 has been shown to have anti-tumor effects in various cancer cell lines, possibly through the inhibition of cell proliferation and induction of apoptosis.

Advantages And Limitations For Lab Experiments

2-({[1,1'-biphenyl]-2-yl}(methyl)amino)-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 is a potent and selective activator of sGC, making it a valuable tool for studying the role of cGMP signaling in various physiological processes. However, its short half-life and poor bioavailability limit its use in vivo. Additionally, the lack of specific inhibitors for sGC limits the ability to study the downstream effects of cGMP signaling.

Future Directions

Future research on 2-({[1,1'-biphenyl]-2-yl}(methyl)amino)-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 could focus on improving its pharmacokinetic properties, such as increasing its half-life and bioavailability, to enhance its therapeutic potential. Additionally, the development of specific inhibitors for sGC could help elucidate the downstream effects of cGMP signaling and provide new targets for therapeutic intervention. Furthermore, the potential anti-tumor effects of 2-({[1,1'-biphenyl]-2-yl}(methyl)amino)-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 warrant further investigation in preclinical and clinical studies.

Synthesis Methods

2-({[1,1'-biphenyl]-2-yl}(methyl)amino)-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 is synthesized through a multistep process involving the reaction of 2-bromo-1,1'-biphenyl with methylamine, followed by the reaction with 1-cyano-1-cyclopropanecarbonyl chloride and acetic anhydride. The final product is obtained through purification using column chromatography.

Scientific Research Applications

2-({[1,1'-biphenyl]-2-yl}(methyl)amino)-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases including cardiovascular diseases, pulmonary hypertension, and cancer. It has been shown to induce vasodilation, inhibit platelet aggregation, and reduce pulmonary arterial pressure. Additionally, 2-({[1,1'-biphenyl]-2-yl}(methyl)amino)-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 has been shown to have anti-tumor effects in various cancer cell lines.

properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(N-methyl-2-phenylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-21(15-22,17-12-13-17)23-20(25)14-24(2)19-11-7-6-10-18(19)16-8-4-3-5-9-16/h3-11,17H,12-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZCGZYIJUKBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CN(C)C2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[1,1'-biphenyl]-2-yl}(methyl)amino)-N-(1-cyano-1-cyclopropylethyl)acetamide

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